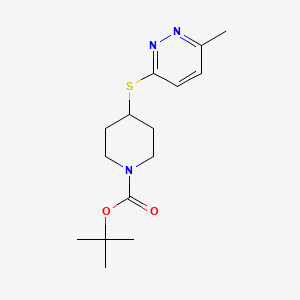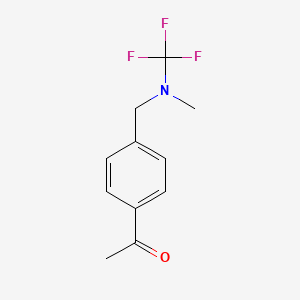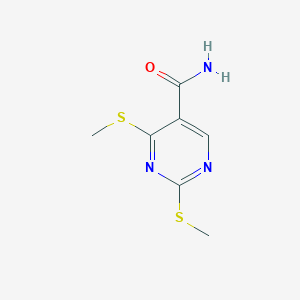
2,4-Bis(methylthio)-5-pyrimidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(methylthio)-5-pyrimidinecarboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with methylthio groups at the 2 and 4 positions and a carboxamide group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(methylthio)-5-pyrimidinecarboxamide typically involves the reaction of pyrimidine derivatives with methylthiolating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis(methylthio)-5-pyrimidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The methylthio groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium halides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or aminated pyrimidine derivatives.
Scientific Research Applications
2,4-Bis(methylthio)-5-pyrimidinecarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(methylthio)-5-pyrimidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio groups and carboxamide moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
2,4-Bis(methylthio)thiophene: Similar in structure but with a thiophene ring instead of a pyrimidine ring.
2,5-Bis(methylthio)thiophene: Another thiophene derivative with methylthio groups at different positions.
2,4-Bis(benzimidazole) derivatives: Compounds with benzimidazole rings and similar substitution patterns
Uniqueness: 2,4-Bis(methylthio)-5-pyrimidinecarboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3OS2 |
|---|---|
Molecular Weight |
215.3 g/mol |
IUPAC Name |
2,4-bis(methylsulfanyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H9N3OS2/c1-12-6-4(5(8)11)3-9-7(10-6)13-2/h3H,1-2H3,(H2,8,11) |
InChI Key |
QBNJPEKAQCOZTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1C(=O)N)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-2-ene-2-carboxamide](/img/structure/B13969199.png)
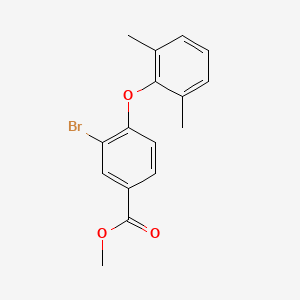
![Phenol, 4-[(hexyloxy)methyl]-2-methoxy-](/img/structure/B13969207.png)
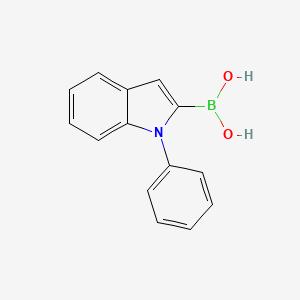
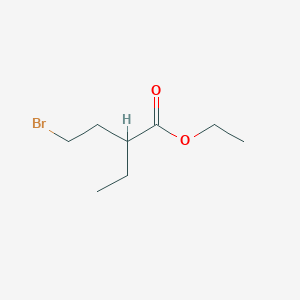
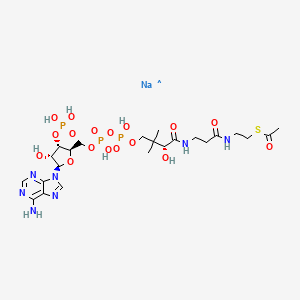
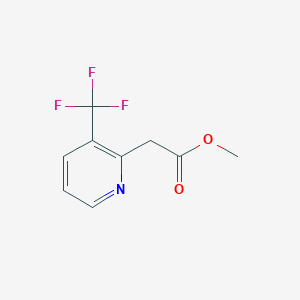

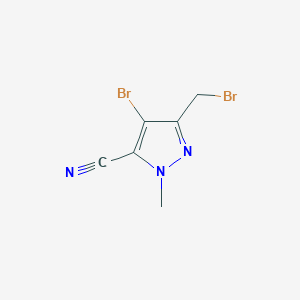
![3-[(4,4-Difluoro-3-oxobut-1-en-1-yl)amino]prop-2-enenitrile](/img/structure/B13969260.png)

